molecular formula C9H17N3 B14383913 1-(3-Methylpentyl)-1H-pyrazol-5-amine CAS No. 89865-70-3

1-(3-Methylpentyl)-1H-pyrazol-5-amine

Cat. No.: B14383913
CAS No.: 89865-70-3
M. Wt: 167.25 g/mol
InChI Key: QISYVYLRZUTBCD-UHFFFAOYSA-N
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Description

1-(3-Methylpentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpentyl)-1H-pyrazol-5-amine typically involves the reaction of a hydrazine derivative with an appropriate ketone or aldehyde. One common method is the reaction of 3-methylpentylhydrazine with ethyl acetoacetate under solvent-free conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(3-Methylpentyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylpentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpentyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

CAS No.

89865-70-3

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(3-methylpentyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-8(2)5-7-12-9(10)4-6-11-12/h4,6,8H,3,5,7,10H2,1-2H3

InChI Key

QISYVYLRZUTBCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCN1C(=CC=N1)N

Origin of Product

United States

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